molecular formula C15H13N3O3S B4906780 4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide CAS No. 28558-62-5

4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide

Cat. No.: B4906780
CAS No.: 28558-62-5
M. Wt: 315.3 g/mol
InChI Key: VSSQXOURQLCLKF-UHFFFAOYSA-N
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Description

4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonylhydrazones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonylhydrazide with an appropriate indole derivative under specific conditions. One common method is the condensation reaction between 4-methylbenzenesulfonylhydrazide and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of sulfonylhydrazones, including 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide, often employs green chemistry principles. A notable method involves the one-pot synthesis using sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water, which is both eco-friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the indole and sulfonylhydrazone moieties .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonylhydrazones with higher oxidation states, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the type of cells involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is unique due to its specific indole and sulfonylhydrazone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, better stability, and more versatile applications in various fields .

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-6-8-11(9-7-10)22(20,21)18-17-14-12-4-2-3-5-13(12)16-15(14)19/h2-9,16,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSQXOURQLCLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417980
Record name ST50183111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28558-62-5
Record name NSC39529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50183111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 2
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 3
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 4
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 5
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 6
Reactant of Route 6
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide

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